Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate

Catalog No.
S16160274
CAS No.
M.F
C13H12BrNO4
M. Wt
326.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carb...

Product Name

Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate

IUPAC Name

ethyl 3-bromo-7-(methylcarbamoyl)-1-benzofuran-5-carboxylate

Molecular Formula

C13H12BrNO4

Molecular Weight

326.14 g/mol

InChI

InChI=1S/C13H12BrNO4/c1-3-18-13(17)7-4-8-10(14)6-19-11(8)9(5-7)12(16)15-2/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

SSHXJGMHXASZMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=C1)C(=O)NC)OC=C2Br

Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate is a chemical compound with the molecular formula C13H12BrNO4C_{13}H_{12}BrNO_4 and a molecular weight of 326.14 g/mol. It features a benzofuran structure, which consists of a fused benzene and furan ring, along with a bromine atom at the 3rd position and a methylcarbamoyl group at the 7th position. The ethyl ester is located at the 5th position of the benzofuran ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Typical for compounds with ester and amide functionalities:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or thiols, facilitating the formation of new amide or thioether derivatives.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

The synthesis of Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate typically involves several key steps:

  • Bromination: The starting material, 7-(methylcarbamoyl)benzofuran-5-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
  • Esterification: The brominated product is then reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ethyl ester.
  • Purification: The final product can be purified using standard techniques such as recrystallization or chromatography.

These methods allow for the efficient production of this compound in a laboratory setting.

Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: It can serve as a building block for developing new pharmaceutical agents targeting various diseases.
  • Organic Synthesis: This compound may act as an intermediate in synthesizing more complex organic molecules, including natural products.
  • Material Science: Its unique properties may contribute to developing new materials with specific electronic or optical characteristics.

Similar Compounds: Comparison

Several compounds share structural similarities with Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate. A comparison highlights its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylateBromine at position 3, methylcarbamoyl at position 7Unique combination of substituents enhances reactivity
Ethyl 3-bromo-benzofuran-5-carboxylateBromine at position 3Lacks methylcarbamoyl group
Ethyl 7-methylbenzofuran-5-carboxylateMethyl group at position 7No bromine substitution
Ethyl 3-bromo-7-methylbenzofuran-5-carboxylateMethyl group at position 7Lacks carbamoyl functionality
3-Bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acidAcid instead of esterDifferent functional group impacts solubility and reactivity

The presence of both bromine and methylcarbamoyl groups in Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate distinguishes it from similar compounds, suggesting unique chemical reactivity and potential biological activity that warrants further investigation.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.99497 g/mol

Monoisotopic Mass

324.99497 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-15

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